molecular formula C6H6LiNO2S B13112717 Lithium2-methylpyridine-4-sulfinate

Lithium2-methylpyridine-4-sulfinate

Cat. No.: B13112717
M. Wt: 163.2 g/mol
InChI Key: IIRMXRQXTRZVLT-UHFFFAOYSA-M
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Description

Lithium 4-methylpyridine-2-sulfinate (CAS 2171996-91-9) is an organometallic compound with the molecular formula C₆H₆LiNO₂S. It belongs to the class of pyridine sulfinate salts, characterized by a pyridine ring substituted with a methyl group at the 4-position and a sulfinate group (SO₂⁻) at the 2-position, coordinated to a lithium cation. This compound is of interest in synthetic chemistry, particularly in cross-coupling reactions and as a ligand precursor due to its electron-withdrawing sulfinate group and steric modulation from the methyl substituent .

Typical Specifications (from available data):

Property Value
CAS Number 2171996-91-9
Molecular Formula C₆H₆LiNO₂S
Synonyms Lithium 4-methylpyridine-2-sulfinate, EN300-753221

Properties

Molecular Formula

C6H6LiNO2S

Molecular Weight

163.2 g/mol

IUPAC Name

lithium;2-methylpyridine-4-sulfinate

InChI

InChI=1S/C6H7NO2S.Li/c1-5-4-6(10(8)9)2-3-7-5;/h2-4H,1H3,(H,8,9);/q;+1/p-1

InChI Key

IIRMXRQXTRZVLT-UHFFFAOYSA-M

Canonical SMILES

[Li+].CC1=NC=CC(=C1)S(=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium2-methylpyridine-4-sulfinate typically involves the reaction of 2-methylpyridine-4-sulfinic acid with a lithium base, such as lithium hydroxide or lithium carbonate, under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference. The product is then purified through recrystallization or other suitable purification techniques .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often incorporating continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Lithium2-methylpyridine-4-sulfinate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Lithium2-methylpyridine-4-sulfinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Lithium2-methylpyridine-4-sulfinate involves its ability to donate or accept electrons, making it a versatile reagent in redox reactions. The lithium ion can stabilize negative charges, facilitating various chemical transformations. The sulfinate group can act as a nucleophile or electrophile, depending on the reaction conditions .

Comparison with Similar Compounds

Comparison with Similar Compounds

While direct experimental data on Lithium 2-methylpyridine-4-sulfinate (a positional isomer with methyl at 2-position and sulfinate at 4-position) is unavailable in the provided sources, comparisons can be inferred based on structural analogs and general principles of pyridine sulfinate chemistry. Below is a theoretical analysis:

Table 1: Comparison of Pyridine Sulfinate Isomers and Derivatives

Compound Name Substituent Positions Molecular Formula Key Properties (Theoretical)
Lithium 4-methylpyridine-2-sulfinate Methyl (4), Sulfinate (2) C₆H₆LiNO₂S Higher steric hindrance near sulfinate; moderate solubility in polar aprotic solvents
Lithium 2-methylpyridine-4-sulfinate* Methyl (2), Sulfinate (4) C₆H₆LiNO₂S Potential for stronger electronic effects due to sulfinate proximity to methyl; reduced steric bulk
Lithium pyridine-3-sulfinate Sulfinate (3) C₅H₄LiNO₂S Lower steric hindrance; higher reactivity in nucleophilic substitutions
Lithium 5-methylpyridine-2-sulfinate Methyl (5), Sulfinate (2) C₆H₆LiNO₂S Increased steric shielding of sulfinate; possible thermal instability

Key Findings:

Positional Isomerism Effects: The 4-methyl-2-sulfinate isomer (from evidence) likely exhibits greater steric hindrance around the sulfinate group compared to the hypothetical 2-methyl-4-sulfinate isomer. This could reduce its reactivity in metal-coordination reactions but enhance selectivity in certain catalytic processes .

Comparison with Non-Methylated Analogs: Pyridine sulfinates without methyl groups (e.g., lithium pyridine-3-sulfinate) generally show higher solubility in water and faster reaction kinetics due to reduced steric bulk. However, they lack the tunability offered by methyl substituents for fine-tuning ligand environments.

Thermal and Chemical Stability :

  • Methyl groups ortho to sulfinate (as in the evidence compound) may stabilize the compound against decomposition via steric protection of the sulfinate moiety. In contrast, meta or para substituents could lead to varied stability profiles.

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